2-Chloro-4-phenylpyrimidine
Overview
Description
2-Chloro-4-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Cellular Effects
Some pyrimidine derivatives have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
Some pyrimidine derivatives have been found to inhibit both IL-2 and IL-8 levels, suggesting a potential role in the regulation of immune responses .
Dosage Effects in Animal Models
Some phenyl-pyrimidine derivatives have shown potent biological activities at certain dosages .
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylpyrimidine typically involves the reaction of 2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually performed at elevated temperatures (around 100°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-phenylpyrimidine, 2-alkoxy-4-phenylpyrimidine, and 2-thio-4-phenylpyrimidine.
Oxidation: Products include pyrimidine N-oxides.
Reduction: Products include dihydropyrimidines.
Scientific Research Applications
2-Chloro-4-phenylpyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Agrochemicals: It is used in the development of fungicides, herbicides, and insecticides.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(methylthio)pyrimidine
- 2-Chloro-4-(dimethylamino)pyrimidine
Uniqueness
2-Chloro-4-phenylpyrimidine is unique due to its phenyl substituent, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds. The phenyl group can enhance the compound’s binding affinity to certain receptors and enzymes, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-chloro-4-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYJKNISGEWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345536 | |
Record name | 2-Chloro-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-50-5 | |
Record name | 2-Chloro-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-phenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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